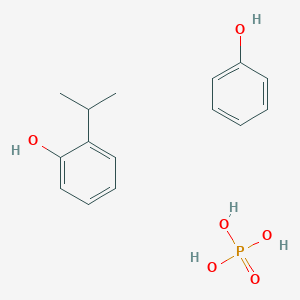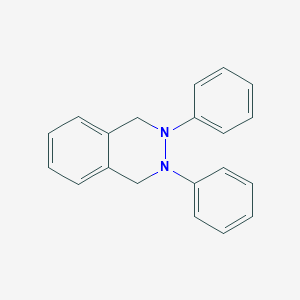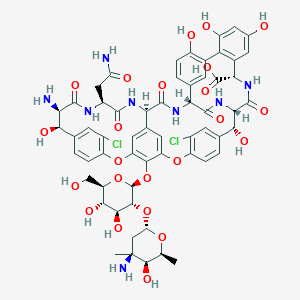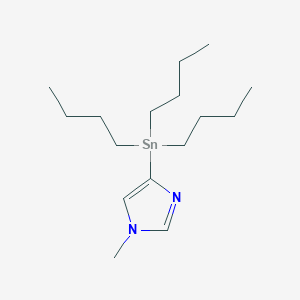
Metil 1H-pirrol-2-carboxilato
Descripción general
Descripción
Methyl 1H-pyrrole-2-carboxylate (MPC) is an organic compound belonging to the family of pyrrole compounds. It is a white crystalline solid that is soluble in water and alcohols. MPC has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In particular, it has been used in the synthesis of a variety of compounds, such as chiral compounds, amino acids, and peptides. It has also been used in the synthesis of drugs, such as anti-cancer drugs and antifungal agents.
Aplicaciones Científicas De Investigación
Intermediarios de síntesis orgánica
Metil 1H-pirrol-2-carboxilato: es ampliamente utilizado como intermedio en la síntesis orgánica . Su papel es fundamental en la construcción de moléculas complejas debido a su reactividad y capacidad de participar en diversas reacciones químicas. Sirve como bloque de construcción para sintetizar compuestos heteroaromáticos, los cuales son cruciales en el desarrollo de productos farmacéuticos y agroquímicos.
Industria del sabor y la fragancia
El compuesto tiene aplicaciones en la industria del sabor y la fragancia. La síntesis enzimática de ésteres de pirrol, incluyendo derivados de This compound, puede dar como resultado compuestos con aromas dulces y ácidos . Estos ésteres son valiosos por sus perfiles de aroma únicos y se utilizan en perfumes y como agentes aromatizantes.
Investigación farmacéutica
En química medicinal, los derivados del This compound han mostrado potencial en el descubrimiento de fármacos. Algunos derivados han exhibido actividad citotóxica contra líneas celulares cancerosas, lo que indica su utilidad en el desarrollo de terapias contra el cáncer .
Ciencia de los materiales
Los derivados del compuesto se exploran en la ciencia de los materiales por su estabilidad térmica y su posible uso en materiales de alto rendimiento . Su capacidad de soportar altas temperaturas sin descomponerse los hace adecuados para aplicaciones que requieren materiales duraderos.
Biocatálisis
This compound: se utiliza en procesos biocatalíticos para producir ésteres a través de reacciones catalizadas por enzimas . Este método es preferido por su selectividad, especificidad y capacidad de producir productos más puros en condiciones suaves.
Safety and Hazards
“Methyl 1H-pyrrole-2-carboxylate” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .
Mecanismo De Acción
Target of Action
Methyl 1H-pyrrole-2-carboxylate is a biochemical reagent . .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability.
Action Environment
The action of Methyl 1H-pyrrole-2-carboxylate may be influenced by various environmental factors. For example, it is known to be stable under recommended storage conditions . It is incompatible with strong oxidizing agents, strong acids, and strong bases . These factors may influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
It is known to be soluble in various organic solvents such as ethanol, ether, and butanol, but insoluble in water . This solubility profile suggests that it may interact with lipophilic biomolecules within the cell.
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may interact with cellular membranes and potentially disrupt normal cellular function.
Molecular Mechanism
Its structure suggests that it may interact with biomolecules through hydrogen bonding or other non-covalent interactions .
Temporal Effects in Laboratory Settings
It is known to be stable under recommended storage conditions .
Dosage Effects in Animal Models
It is known to cause skin and eye irritation, suggesting that high doses may cause adverse effects .
Metabolic Pathways
Its structure suggests that it may be metabolized by enzymes that process similar compounds .
Transport and Distribution
Its solubility profile suggests that it may be transported through the cell membrane and distributed within lipophilic compartments of the cell .
Subcellular Localization
Its solubility profile suggests that it may localize within lipophilic compartments of the cell .
Propiedades
IUPAC Name |
methyl 1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)5-3-2-4-7-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGYFFEWFJHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152407 | |
| Record name | Methyl pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193-62-0 | |
| Record name | Methyl pyrrole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1193-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 1H-PYRROLE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PYRROLE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEG2CK3LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of Methyl 1H-pyrrole-2-carboxylate?
A1: Methyl 1H-pyrrole-2-carboxylate is characterized by a planar structure. The pyrrole ring and the methoxycarbonyl group (O/C/O/C) are nearly coplanar, with a dihedral angle of 3.6° between them. [] This planarity can influence its interactions in chemical reactions and biological systems.
Q2: How does Methyl 1H-pyrrole-2-carboxylate interact with other molecules in its crystal structure?
A2: In its crystal structure, Methyl 1H-pyrrole-2-carboxylate molecules interact through N-H⋯O hydrogen bonds. The nitrogen atom of the pyrrole ring acts as a hydrogen bond donor to the carbonyl oxygen atom (C=O) of a neighboring molecule. [] This interaction leads to the formation of helical chains along the crystallographic b-axis.
Q3: Can you describe a specific synthetic route where Methyl 1H-pyrrole-2-carboxylate serves as a key starting material?
A3: Methyl 1H-pyrrole-2-carboxylate is a crucial precursor in the synthesis of 2,3-Dihydro-7-methyl-1H-pyrrolizin-1-one, also known as the sex pheromone Danaidone. [] This synthesis involves a Dieckmann reaction on the N-propanoate derivative of Methyl 1H-pyrrole-2-carboxylate.
Q4: Are there any studies investigating the hydrogen bonding capabilities of Methyl 1H-pyrrole-2-carboxylate in comparison to its derivatives?
A5: Yes, studies have delved into the hydrogen bonding patterns of Methyl 1H-pyrrole-2-carboxylate and compared it to derivatives like 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one and 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one. [] These studies revealed that while Methyl 1H-pyrrole-2-carboxylate forms chain C(5) motifs through N-H⋯O hydrogen bonds, its derivatives exhibit different motifs, like R12(5) and R21(7), impacting their crystal packing and potentially influencing their physical properties.
Q5: Have computational chemistry methods been applied to Methyl 1H-pyrrole-2-carboxylate or its derivatives?
A6: Indeed, computational methods like ωB97XD/6-311++G(d,p) level of theory have been employed to estimate the interaction energies of hydrogen bonding systems in Methyl 1H-pyrrole-2-carboxylate and its derivatives. [] Such calculations provide insights into the relative stability of different hydrogen bonding arrangements and their potential influence on the compound's properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)

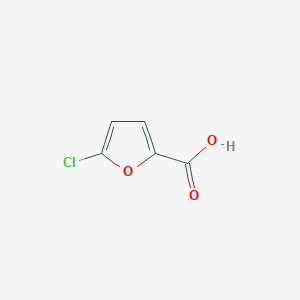
![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)
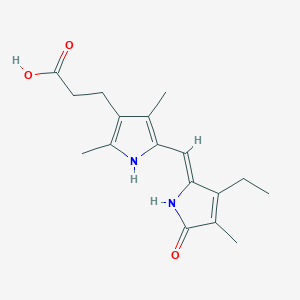
![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
